molecular formula C5H15BClNO2 B14888011 (R)-(1-Amino-3-methylbutyl)boronic acid hydrochloride

(R)-(1-Amino-3-methylbutyl)boronic acid hydrochloride

Cat. No.: B14888011
M. Wt: 167.44 g/mol
InChI Key: VQKLOKXMTRTPCX-JEDNCBNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride typically involves the reaction of ®-3-methyl-1-butanol with boronic acid derivatives under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These reactions are carried out under mild conditions, making them suitable for the production of high-purity ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride .

Chemical Reactions Analysis

Types of Reactions: ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives, amines, and substituted boronic acids .

Mechanism of Action

The mechanism of action of ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of protease inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Uniqueness: ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H15BClNO2

Molecular Weight

167.44 g/mol

IUPAC Name

[(1R)-1-amino-3-methylbutyl]boronic acid;hydrochloride

InChI

InChI=1S/C5H14BNO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5,8-9H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

VQKLOKXMTRTPCX-JEDNCBNOSA-N

Isomeric SMILES

B([C@H](CC(C)C)N)(O)O.Cl

Canonical SMILES

B(C(CC(C)C)N)(O)O.Cl

Origin of Product

United States

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